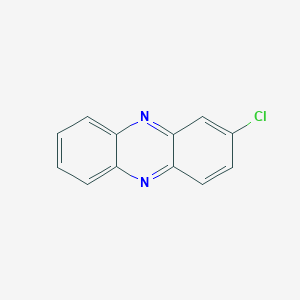
2-Cloro-fenazina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Chlorophenazine consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 389.8±7.0 °C at 760 mmHg, and a flash point of 221.7±3.8 °C .Physical and Chemical Properties Analysis
2-Chlorophenazine has several notable physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 389.8±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 221.7±3.8 °C . Its index of refraction is 1.741, and it has a molar refractivity of 63.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas y antitumorales
La 2-Cloro-fenazina exhibe una gama de propiedades biológicas, incluidas las actividades antimicrobianas y antitumorales . Estas propiedades lo convierten en un compuesto valioso en el desarrollo de nuevos agentes terapéuticos. La investigación ha demostrado que los derivados de fenazina pueden ser efectivos contra varios patógenos y células cancerosas, lo que impulsa una mayor investigación sobre sus posibles aplicaciones clínicas.
Terapia fotodinámica
Las fenazinas, incluida la this compound, se están explorando como agentes fotosensibilizantes en la terapia fotodinámica (PDT) . La PDT es una modalidad de tratamiento que utiliza compuestos activados por la luz para dirigirse al crecimiento celular anormal, como el cáncer, y un amplio espectro de microorganismos. La capacidad de la this compound para generar especies reactivas de oxígeno tras la activación por la luz la convierte en un candidato prometedor para aplicaciones de PDT.
Actividad antifúngica
Un derivado de fenazina que contiene cloro, la 1,6-dihidroxi-2-clorofenazina, ha demostrado actividad antifúngica de amplio espectro . Esta actividad es particularmente efectiva contra los dermatofitos y las especies de Candida, lo que indica su potencial como un nuevo antibiótico antifúngico.
Aplicaciones agrícolas
Si bien no hay datos específicos disponibles sobre el uso de this compound en la agricultura, los compuestos de fenazina se han asociado con el uso de antibióticos en la agricultura . Su papel en la lucha contra la resistencia antimicrobiana y la garantía de la salud del ganado es un área de investigación en curso.
Ciencia de los materiales
La this compound está disponible para su compra como un compuesto químico para investigación y desarrollo en ciencia de los materiales . Sus propiedades se están estudiando para posibles aplicaciones en la síntesis de nuevos materiales con características únicas.
Ciencia ambiental
Las fenazinas, incluida la this compound, son conocidas por sus propiedades antioxidantes . Estas propiedades son significativas en la ciencia ambiental, donde podrían desempeñar un papel en la desintoxicación de contaminantes y la protección contra el estrés oxidativo en los ecosistemas.
Safety and Hazards
When handling 2-Chlorophenazine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental ingestion or contact, immediate medical attention should be sought .
Mecanismo De Acción
Target of Action
Phenazines, a class of compounds to which 2-chlorophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant .
Mode of Action
Phenazines, in general, are known to interact with various cellular targets, leading to a wide spectrum of biological activities . For instance, Clofazimine, a phenazine derivative, exerts a slow bactericidal effect on Mycobacterium leprae due primarily to its action on the bacterial outer membrane . The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation .
Biochemical Pathways
Phenazines are known to interact with a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Phenazines are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects are likely the result of the compound’s interaction with various cellular targets.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Análisis Bioquímico
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Propiedades
IUPAC Name |
2-chlorophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDGXICDJEHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921165 | |
| Record name | 2-Chlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-69-5 | |
| Record name | 2-Chlorophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1137-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of halogenated phenazines, particularly 2-chlorophenazine?
A1: Research has shown that 2-chlorophenazine displays broad-spectrum antifungal activity in vitro. [, ] This activity is particularly effective against dermatophytes and Candida species. [] Interestingly, the presence and position of halogen substituents on the phenazine ring system appear to influence the overall antifungal activity. For instance, chlorine substitution generally leads to higher activity compared to other halogens. [] Furthermore, within chlorophenazines, increasing the number of chlorine substituents seems to decrease the antifungal activity. [] This suggests that a balance in the degree of halogenation is crucial for optimal antifungal efficacy.
Q2: How does the reactivity of 2-chlorophenazine compare to other halogenated phenazines in nucleophilic substitution reactions?
A2: Studies focusing on the synthesis of piperidinophenazine derivatives have revealed that 2-chlorophenazine exhibits significantly higher reactivity compared to 1-chlorophenazine in nucleophilic substitution reactions with piperidine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the phenazine ring system, affecting the electron density at the carbon atom bearing the chlorine.
Q3: Are there any synthetic routes available for the preparation of 2-chlorophenazine?
A3: Yes, the synthesis of 2-chlorophenazine can be achieved through various methods. The Wohl-Aue reaction has been identified as one efficient approach for its preparation. [] Additionally, a newer method involving the cyclization of 2-nitrodiphenylamines using oleum has proven valuable for synthesizing 2-chlorophenazine and other halophenazine derivatives. [] These methods offer flexibility and efficiency in accessing this compound for further research and development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)

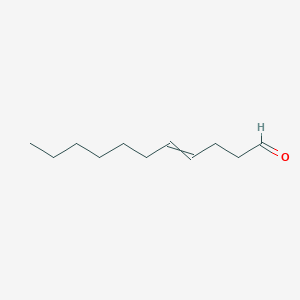
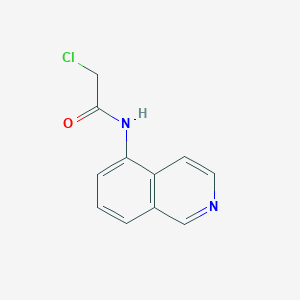
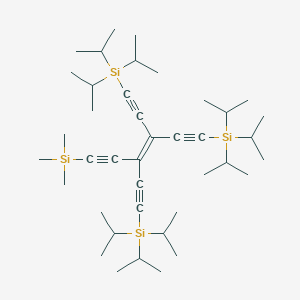
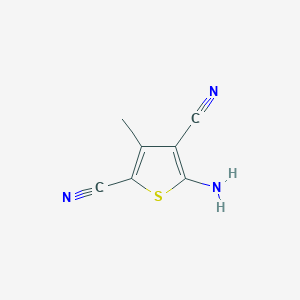

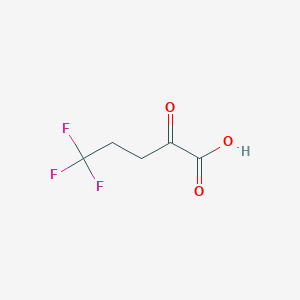

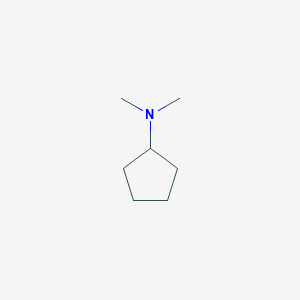

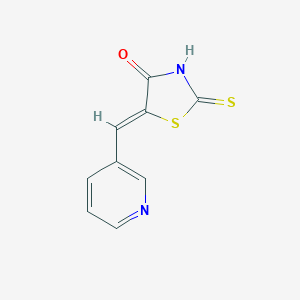
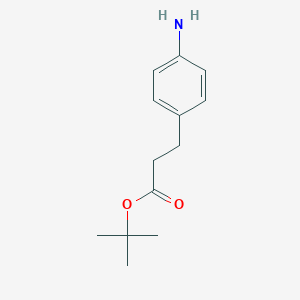
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
